molecular formula C12H15N3O2S B319461 N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-N-methylacetamide

N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-N-methylacetamide

Cat. No.: B319461
M. Wt: 265.33 g/mol
InChI Key: ZXSXJUUPNPFOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-N-methylacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylcarbamothioyl group attached to a phenyl ring, which is further connected to a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 4-aminophenyl-N-methylacetamide with acetyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the acetylcarbamothioyl group, where nucleophiles such as amines or alcohols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Amines, alcohols; reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylcarbamothioyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(acetylcarbamothioyl)amino]phenyl}-N-ethylacetamide
  • N-{4-[(acetylcarbamothioyl)amino]phenyl}-N-propylacetamide
  • N-{4-[(acetylcarbamothioyl)amino]phenyl}-N-butylacetamide

Uniqueness

N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-N-methylacetamide is unique due to its specific structural features, such as the presence of both acetylcarbamothioyl and methylacetamide groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C12H15N3O2S/c1-8(16)13-12(18)14-10-4-6-11(7-5-10)15(3)9(2)17/h4-7H,1-3H3,(H2,13,14,16,18)

InChI Key

ZXSXJUUPNPFOTO-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)N(C)C(=O)C

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)N(C)C(=O)C

Origin of Product

United States

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